Cas no 1806149-46-1 (Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate)

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate is a specialized pyridine derivative featuring a trifluoromethoxy group, nitro substituent, and methoxy functionality, along with an ethyl ester at the 5-position. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties imparted by the trifluoromethoxy and nitro groups, which can enhance reactivity and binding affinity. The ethyl ester moiety provides versatility for further synthetic modifications. Its structural complexity makes it a valuable intermediate in the development of bioactive molecules, particularly in the design of heterocyclic compounds with potential applications in medicinal chemistry and crop protection.
Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate structure
1806149-46-1 structure
Product name:Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
CAS No:1806149-46-1
MF:C10H9F3N2O6
Molecular Weight:310.183473348618
CID:4813371

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 化学的及び物理的性質

名前と識別子

    • Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
    • インチ: 1S/C10H9F3N2O6/c1-3-20-9(16)5-4-14-8(19-2)6(15(17)18)7(5)21-10(11,12)13/h4H,3H2,1-2H3
    • InChIKey: IFNZVPBASNEBMT-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=NC=C1C(=O)OCC)OC)[N+](=O)[O-])(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 10
  • 重原子数量: 21
  • 回転可能化学結合数: 5
  • 複雑さ: 386
  • トポロジー分子極性表面積: 104
  • XLogP3: 2.4

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029085597-1g
Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate
1806149-46-1 97%
1g
$1,564.50 2022-04-01

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate 関連文献

Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylateに関する追加情報

Comprehensive Overview of Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806149-46-1)

The compound Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate (CAS No. 1806149-46-1) is a highly specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a trifluoromethoxy group and a nitro substituent, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its potential role in developing novel therapeutics and crop protection agents.

In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced metabolic stability and bioavailability. The presence of the trifluoromethoxy group in Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate contributes to its lipophilicity, a critical factor in drug design. This property aligns with current trends in medicinal chemistry, where fluorine-containing compounds are prioritized for their ability to improve pharmacokinetic profiles. Additionally, the nitro group offers versatile reactivity, enabling further functionalization for targeted applications.

The synthesis of Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate involves multi-step organic reactions, often starting from commercially available pyridine precursors. Key steps include nitration, etherification, and esterification, each requiring precise control of reaction conditions to achieve high yields and purity. Advanced analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry are employed to confirm the compound's structure, ensuring compliance with industry standards.

From an industrial perspective, CAS No. 1806149-46-1 is gaining traction as a building block for heterocyclic chemistry. Its applications extend to the development of antimicrobial agents and herbicides, addressing global challenges like antibiotic resistance and sustainable agriculture. Notably, the compound's electron-withdrawing groups enhance its reactivity in nucleophilic substitution reactions, making it a preferred choice for structure-activity relationship (SAR) studies.

Environmental and safety considerations are paramount when handling Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate. While not classified as hazardous, proper laboratory practices, including the use of personal protective equipment (PPE) and fume hoods, are recommended. Regulatory frameworks such as REACH and FDA guidelines provide guidance on its safe use in research and manufacturing settings.

In conclusion, Ethyl 2-methoxy-3-nitro-4-(trifluoromethoxy)pyridine-5-carboxylate represents a cutting-edge tool in modern chemistry. Its multifaceted applications, coupled with its structural uniqueness, position it as a compound of interest for both academic and industrial research. As the scientific community continues to explore fluorine chemistry and nitroaromatics, this compound is poised to play a pivotal role in future innovations.

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